molecular formula C8H11ClN2O B1483992 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2091119-36-5

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1483992
CAS No.: 2091119-36-5
M. Wt: 186.64 g/mol
InChI Key: CJBDAZLPCZGVDU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobut-2-en-1-ones with thiosemicarbazide, followed by intramolecular heterocyclization in the presence of pyridine . The reaction conditions often include heating in a dioxane solvent with a twofold excess of pyridine to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Comparison with Similar Compounds

  • 3-(Chloromethyl)-5-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 3-(Bromomethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Comparison: 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, the presence of the chloromethyl group at the 3-position and the methyl group at the 2-position provides distinct electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBDAZLPCZGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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